molecular formula C16H12F3NO B5912368 (E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one

(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one

Cat. No.: B5912368
M. Wt: 291.27 g/mol
InChI Key: YHXWXRQELNJMTM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one is an organic compound characterized by the presence of fluorine atoms on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the enone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones.

    Reduction: Reduction of the double bond can yield the corresponding saturated ketone.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dichloroanilino)-1-(4-chlorophenyl)but-2-en-1-one
  • (E)-3-(2,4-dimethoxyanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(2,4-dimethylanilino)-1-(4-methylphenyl)but-2-en-1-one

Uniqueness

The presence of fluorine atoms in (E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXWXRQELNJMTM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)F)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)F)/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.